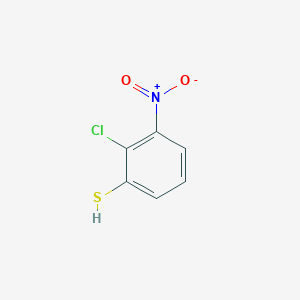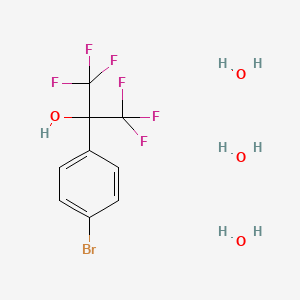
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol trihydrate is an organic compound that features a bromophenyl group and a hexafluoropropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol trihydrate typically involves the reaction of 4-bromophenyl derivatives with hexafluoropropanol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final trihydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol trihydrate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium hydroxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the bromine atom, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol trihydrate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol trihydrate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological molecules, potentially inhibiting or modifying their functions. The hexafluoropropanol moiety may enhance the compound’s stability and reactivity, contributing to its overall effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic acid: A derivative of phenylacetic acid with a bromine atom in the para position.
4-Bromophenylacetonitrile: Contains a bromophenyl group and a nitrile functional group.
4-Bromophenyl 4-bromobenzoate: Features two bromophenyl groups and is known for its polymorphic forms.
Uniqueness
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol trihydrate is unique due to the presence of the hexafluoropropanol moiety, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H11BrF6O4 |
|---|---|
Poids moléculaire |
377.08 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol;trihydrate |
InChI |
InChI=1S/C9H5BrF6O.3H2O/c10-6-3-1-5(2-4-6)7(17,8(11,12)13)9(14,15)16;;;/h1-4,17H;3*1H2 |
Clé InChI |
XFBSKGLHQWITRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)Br.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


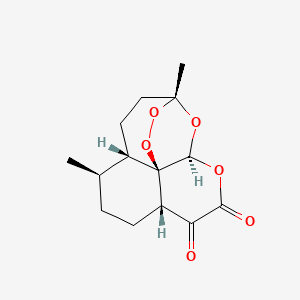
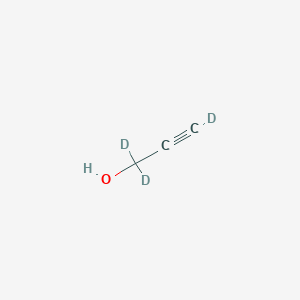
![7-Fluorobenzo[b]thiophene-4-carbaldehyde](/img/structure/B15293515.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate](/img/structure/B15293523.png)
![Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester](/img/structure/B15293533.png)


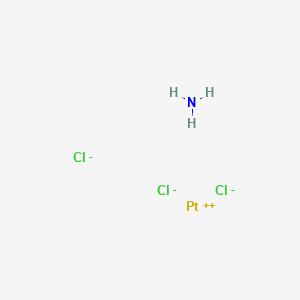


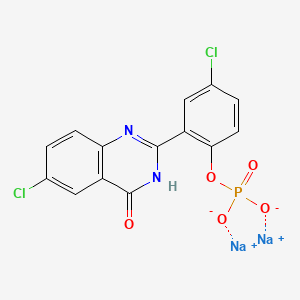
![2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid](/img/structure/B15293570.png)
